molecular formula C9H8ClN3O B1273385 1-Benzotriazol-1-yl-3-chloropropan-2-one CAS No. 305851-04-1

1-Benzotriazol-1-yl-3-chloropropan-2-one

Cat. No. B1273385
M. Wt: 209.63 g/mol
InChI Key: INRLHOWDOGFXJJ-UHFFFAOYSA-N
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Description

1-Benzotriazol-1-yl-3-chloropropan-2-one (CAS# 305851-04-1) is a useful research chemical . It has an empirical formula of C9H8ClN3O and a molecular weight of 209.63 .


Molecular Structure Analysis

The InChI code for 1-Benzotriazol-1-yl-3-chloropropan-2-one is 1S/C9H8ClN3O/c10-5-7(14)6-13-9-4-2-1-3-8(9)11-12-13/h1-4H,5-6H2 .


Physical And Chemical Properties Analysis

The compound has a density of 1.42g/cm3 and a boiling point of 381.9ºC at 760 mmHg . The melting point is not available .

Scientific Research Applications

    Synthetic Chemistry

    • Benzotriazole derivatives are known for their unique physicochemical properties . They can act as excellent leaving groups, electron-donating or electron-withdrawing groups, anion precursors, and radical precursors . This makes them versatile synthetic auxiliaries in a variety of chemical reactions .
    • The preparation of benzotriazole derivatives is usually straightforward and can be scaled up easily . They are often used as safer and more stable alternatives to halogenated synthons .
    • The specific methods of application and experimental procedures can vary widely depending on the reaction. However, they generally involve the use of benzotriazole derivatives as reagents or catalysts in organic synthesis .
    • The outcomes of these reactions can also vary, but they often result in the formation of complex structures that would be difficult to synthesize using other methods .

    Pharmaceutical Chemistry

    • Benzotriazole derivatives have been used in the synthesis of various pharmaceutical compounds . For example, certain 1,2,4-triazol derivatives have been found to stimulate root growth and influence the levels of endogenous hormones .
    • The methods of application in this field typically involve the use of benzotriazole derivatives in the synthesis of bioactive compounds . This can involve various synthetic techniques, including condensation reactions, cyclizations, and other transformations .
    • The outcomes of these reactions often result in compounds with potential biological activity. For example, the aforementioned 1,2,4-triazol derivative was found to promote primary root length and influence hormone levels .

    Construction of Heterocyclic Skeletons

    • Benzotriazole methodology has been used for the construction of pharmacologically important heterocyclic skeletons . This methodology has grown in popularity due to its versatility and the stability of benzotriazole during reactions .
    • The methods of application typically involve introducing benzotriazole into a molecule through a variety of reactions, activating it towards numerous transformations, and finally removing it at the end of the reaction sequence .
    • The outcomes of these reactions often result in diverse pharmacologically important heterocyclic skeletons .

    Synthesis of Tetrahydro-b-carboline

    • Benzotriazole has been applied to the synthesis of 1,2,3,4-tetrahydro-b-carboline . This compound has traditionally been prepared by Pictet-Spengler condensation, Fischer cyclisation, and other methods .
    • The methods of application typically involve the use of benzotriazole in the synthesis of 1,2,3,4-tetrahydro-b-carboline .
    • The outcomes of these reactions result in the formation of 1,2,3,4-tetrahydro-b-carboline .

    Corrosion Inhibitors and UV Filters

    • Benzotriazole derivatives have found profound applications as corrosion inhibitors and UV filters . They have also been used in materials for solar and photovoltaic cells .
    • The methods of application in this field typically involve the use of benzotriazole derivatives in the formulation of corrosion inhibitors, UV filters, and materials for solar and photovoltaic cells .
    • The outcomes of these applications often result in improved performance of the materials in terms of corrosion resistance, UV protection, and solar energy conversion efficiency .
  • Synthesis of Pyrido[1,2-a]pyrimidin-2-ones, 2H-quinolizin-2-ones, and Pyrido[1,2-a]quinolin-3-ones
    • The reaction of 1-(benzotriazol-1-yl)-3-phenylpropynone with substituted 2-aminopyridines, 2-picolines, and 2-methylquinoline afforded pyrido[1,2-a]pyrimidin-2-ones, 2H-quinolizin-2-ones, and pyrido[1,2-a]quinolin-3-ones in good yields .
    • The methods of application typically involve the use of benzotriazole in the synthesis of these compounds .
    • The outcomes of these reactions result in the formation of pyrido[1,2-a]pyrimidin-2-ones, 2H-quinolizin-2-ones, and pyrido[1,2-a]quinolin-3-ones .

Safety And Hazards

The compound is classified under GHS07. It has hazard statements H302 - H319, indicating that it is harmful if swallowed and causes serious eye irritation . Precautionary statements include P305 + P351 + P338, suggesting that if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

1-(benzotriazol-1-yl)-3-chloropropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O/c10-5-7(14)6-13-9-4-2-1-3-8(9)11-12-13/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INRLHOWDOGFXJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70392520
Record name 1-Benzotriazol-1-yl-3-chloropropan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70392520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzotriazol-1-yl-3-chloropropan-2-one

CAS RN

305851-04-1
Record name 1-Benzotriazol-1-yl-3-chloropropan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70392520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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